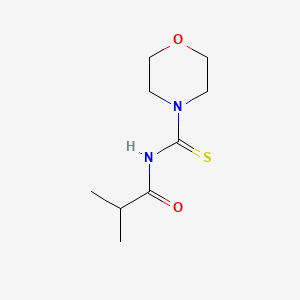
N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide involves multiple steps, including chlorination, oxidation, and ammonolysis. For instance, one method involves the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, achieving an overall yield of 62% with a purity of 99.6% through optimized process conditions (Zhang Zho, 2014).
Molecular Structure Analysis
The molecular structure of N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide and related compounds has been extensively studied, including using X-ray crystallography and DFT calculations. These studies provide insights into the compound's geometry, bond lengths, bond angles, and dihedral angles, helping to understand its chemical behavior and reactivity (Sedat Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide include photoreactions and acylation processes. For example, the photoreaction of 2-chloro-N-pyridinylbenzamide has been studied, showing the formation of photocyclized products through an intramolecular cyclization mechanism (Y. T. Park et al., 2001).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
A study by Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This research demonstrates the utility of pyridine derivatives in facilitating chemical reactions, suggesting that N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide could also serve as a catalyst or reactant in organic synthesis, enhancing the efficiency of chemical transformations (Liu, Ma, Liu, & Wang, 2014).
Molecular Interaction Studies
Jackman, Kavanagh, and Haddon (1969) investigated the rotational barriers in substituted N,N-dimethylbenzamides using nuclear magnetic resonance. This type of study is critical for understanding the dynamic behavior of molecules and how substitutions on the benzamide and pyridine moieties affect molecular rotation and interactions, which is relevant for the design and development of new compounds with desired physical and chemical properties (Jackman, Kavanagh, & Haddon, 1969).
Potential Therapeutic Agents
The synthesis and cytotoxicity of quinazolinones, starting from benzamide derivatives, as investigated by Hour et al. (2007), showcase the potential of benzamide-based compounds in drug discovery, particularly as anticancer agents. The study highlights the importance of structural modifications for achieving significant cytotoxic effects against cancer cell lines, suggesting a pathway through which N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide could be explored for its therapeutic potential (Hour, Yang, Lien, Kuo, & Huang, 2007).
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-3-4-11(7-10(9)2)14(18)17-13-6-5-12(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPGWTFBVNIOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)
![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)
![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)


![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)
![(4aS*,7aR*)-1-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5524990.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5524999.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5525005.png)
![methyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5525010.png)